



Application Note and Protocol for HPLC-UV Analysis of 4'-Isopropylflavone

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Compound of Interest		
Compound Name:	4'-Isopropylflavone	
Cat. No.:	B1677365	Get Quote

This document provides a comprehensive guide for the quantitative analysis of **4'-Isopropylflavone** using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

4'-Isopropylflavone is a synthetic flavonoid derivative with potential applications in various research areas. Accurate and reliable quantification of this compound is essential for its development and use. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the separation and quantification of flavonoids due to its sensitivity, specificity, and robustness.[1][2][3][4][5] This application note details a validated HPLC-UV method for the determination of **4'-Isopropylflavone**.

Principle of the Method

The method utilizes reversed-phase HPLC, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acetonitrile and water. **4'-Isopropylflavone** is separated from other components in the sample based on its partitioning between the stationary and mobile phases. The compound is then detected by a UV detector at its wavelength of maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.



Materials and Reagents

- 4'-Isopropylflavone reference standard (>98% purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (analytical grade)
- Methanol (HPLC grade)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (0.45 μm)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The following table summarizes the instrumental conditions.

Parameter	Recommended Setting	
HPLC System	Agilent 1200 Series or equivalent	
Column	C18, 4.6 x 150 mm, 5 μm particle size	
Mobile Phase A	0.1% Formic acid in Water	
Mobile Phase B	Acetonitrile	
Gradient Elution	0-15 min: 50-80% B15-20 min: 80% B20-22 min: 80-50% B22-25 min: 50% B	
Flow Rate	1.0 mL/min	
Column Temperature	30°C	
Injection Volume	10 μL	
UV Detection Wavelength	270 nm	



Experimental Protocols

5.1. Standard Solution Preparation

- Stock Standard Solution (1000 μg/mL): Accurately weigh 10 mg of **4'-Isopropylflavone** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (50:50, Mobile Phase A:Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5.2. Sample Preparation

The sample preparation procedure may vary depending on the matrix. A general procedure for a solid sample is provided below:

- Accurately weigh a portion of the homogenized sample containing an estimated 1-10 mg of 4'-Isopropylflavone.
- Transfer the sample to a 50 mL volumetric flask.
- Add approximately 40 mL of methanol and sonicate for 20 minutes to extract the analyte.
- Allow the solution to cool to room temperature and dilute to volume with methanol.
- Filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10][11] The validation parameters and their acceptance criteria are summarized below.



Validation Parameter	Result	Acceptance Criteria
Specificity	No interference from blank at the retention time of 4'-Isopropylflavone.	No significant interference at the analyte's retention time.
Linearity (μg/mL)	1 - 100	Correlation coefficient $(r^2) \ge 0.999$
Correlation Coefficient (r²)	0.9995	-
Limit of Detection (LOD) (μg/mL)	0.25	Signal-to-Noise ratio ≥ 3:1
Limit of Quantification (LOQ) (μg/mL)	0.80	Signal-to-Noise ratio ≥ 10:1
Accuracy (% Recovery)	98.5% - 101.2%	98.0% - 102.0%
Precision (% RSD)		
Repeatability (Intra-day)	- ≤ 1.5%	≤ 2.0%
Intermediate Precision (Interday)	≤ 2.0%	≤ 2.0%
Robustness	Robust	No significant changes in results with small variations in method parameters.

Data Presentation

Table 1: Linearity Data



Concentration (µg/mL)	Mean Peak Area (n=3)
1	15,234
5	76,170
10	152,340
25	380,850
50	761,700
100	1,523,400

Table 2: Accuracy Data (Spike and Recovery)

Spiked Level	Concentration Added (µg/mL)	Concentration Found (µg/mL)	% Recovery
80%	40	39.8	99.5%
100%	50	50.6	101.2%
120%	60	59.1	98.5%

Table 3: Precision Data

Concentration (μg/mL)	Intra-day % RSD (n=6)	Inter-day % RSD (n=6, 3 days)
50	0.85%	1.25%

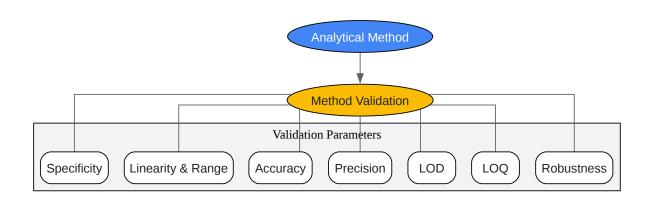
Visualizations





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Caption: Workflow for the HPLC-UV analysis of **4'-Isopropylflavone**.



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Caption: Key parameters for analytical method validation.

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